molecular formula C5H8N2O5 B13402014 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one

1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one

Cat. No.: B13402014
M. Wt: 176.13 g/mol
InChI Key: UQWXDUXKEWMFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is known for its unique chemical structure, which includes two hydroxymethyl groups and two hydroxyl groups attached to an imidazole ring. It is widely used in various industrial and scientific applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one typically involves the reaction of glyoxal, formaldehyde, and urea. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the imidazole ring. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with altered functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of resins, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
  • 1,3-Dihydroxymethyl-4,5-dihydroxyimidazol-2-one

Uniqueness

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is unique due to its specific arrangement of hydroxymethyl and hydroxyl groups on the imidazole ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C5H8N2O5

Molecular Weight

176.13 g/mol

IUPAC Name

4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazol-2-one

InChI

InChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2

InChI Key

UQWXDUXKEWMFAQ-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=C(N(C1=O)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.